N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Overview
Description
N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group and an iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Hydrolysis: Products include 4-iodoaniline and acetic acid.
Scientific Research Applications
N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities, particularly in inhibiting dihydrofolate reductase (DHFR).
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells. Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-Sulfamoylphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(4-Nitrophenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(4-Aminophenyl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for various applications.
Properties
IUPAC Name |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWXXUBOZNHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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